5-(3-bromopropyl)-2,3-dihydro-1H-indene
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Overview
Description
5-(3-bromopropyl)-2,3-dihydro-1H-indene is an organic compound characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to an indan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopropyl)-2,3-dihydro-1H-indene typically involves the bromination of a propyl-indan precursor. One common method is the reaction of indan with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromopropyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding propyl-indan.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido-indan, thiol-indan, or alkoxy-indan derivatives.
Oxidation: Formation of indan-3-ol or indan-3-one.
Reduction: Formation of 3-propyl-indan.
Scientific Research Applications
5-(3-bromopropyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-bromopropyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atom and indan structure. The bromine atom can participate in nucleophilic substitution reactions, while the indan structure can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylbenzene: Similar structure but lacks the indan ring.
5-Bromoindan: Similar indan structure but with a bromine atom directly attached to the indan ring.
3-Propylindan: Similar propyl chain but without the bromine atom.
Properties
CAS No. |
56635-79-1 |
---|---|
Molecular Formula |
C12H15Br |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
5-(3-bromopropyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15Br/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h6-7,9H,1-5,8H2 |
InChI Key |
VXOXDKSXXOISCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CCCBr |
Origin of Product |
United States |
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